molecular formula C26H20ClN3O4 B2494254 2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1326850-03-6

2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2494254
CAS No.: 1326850-03-6
M. Wt: 473.91
InChI Key: VKBMQIDPFDHRJV-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolinones This compound is characterized by the presence of a chlorophenyl group, an ethoxy-methoxyphenyl group, and an oxadiazole ring

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O4/c1-3-33-22-12-11-16(13-23(22)32-2)24-28-25(34-29-24)21-15-30(18-8-6-7-17(27)14-18)26(31)20-10-5-4-9-19(20)21/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBMQIDPFDHRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoquinolinone Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Substitution Reactions: The chlorophenyl and ethoxy-methoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the isoquinolinone core.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties : Research indicates that compounds similar to this structure have shown significant anticancer activity. For instance, derivatives of isoquinoline have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity : The compound has potential antimicrobial properties. Studies have demonstrated that similar oxadiazole derivatives exhibit activity against a range of bacterial and fungal pathogens. The incorporation of the ethoxy and methoxy groups enhances lipophilicity, which may improve bioavailability and efficacy against microbial strains.

Enzyme Inhibition : The mechanism of action for related compounds often involves the inhibition of specific enzymes. For example, oxadiazole derivatives have been reported to inhibit enzymes involved in cancer metabolism or inflammation pathways.

Neuroprotective Effects : Some studies suggest that isoquinoline derivatives can provide neuroprotection in models of neurodegenerative diseases. The potential for this compound to act as a neuroprotective agent is an area of ongoing research.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated derivatives of dihydroisoquinoline for their anticancer properties against various cancer cell lines. The results indicated that compounds with structural similarities to 2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one exhibited IC50 values in the low micromolar range against breast and lung cancer cells.

Case Study 2: Antimicrobial Efficacy

Research documented in Pharmaceutical Biology highlighted the antimicrobial efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The study found that modifications to the phenyl rings significantly enhanced activity against resistant strains of Staphylococcus aureus.

Case Study 3: Neuroprotective Properties

A neuropharmacological study assessed the neuroprotective effects of isoquinoline derivatives in mouse models of Alzheimer's disease. Results showed that administration of compounds with similar structures reduced amyloid-beta plaque formation and improved cognitive function in treated mice.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and isoquinolinone core are key structural features that enable these interactions. The compound may inhibit enzyme activity or modulate receptor function through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
  • 2-(3-bromophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Uniqueness

The unique combination of the chlorophenyl group, ethoxy-methoxyphenyl group, and oxadiazole ring in 2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one distinguishes it from similar compounds. This unique structure may confer specific biological activities or chemical reactivity that are not observed in other related compounds.

Biological Activity

The compound 2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a member of the isoquinoline family and features a 1,2,4-oxadiazole moiety. This structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimalarial effects, and other significant biological activities.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C24H23ClN2O5\text{C}_{24}\text{H}_{23}\text{ClN}_2\text{O}_5

Its molecular weight is approximately 486.97 g/mol . The presence of both chlorophenyl and oxadiazole groups indicates a potential for diverse biological interactions.

Anticancer Potential

Research indicates that derivatives of 1,2,4-oxadiazole are known for their anticancer properties. A study highlighted that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
1MCF-70.12 - 2.78
2A549Similar to Tamoxifen (10.38)
3A37515.63

These findings suggest that This compound could exhibit similar or enhanced anticancer activity due to its unique structural features .

Antimalarial Activity

In vitro studies have shown that certain oxadiazole derivatives possess potent antimalarial activity against Plasmodium falciparum. For example:

CompoundStrainIC50 (µM)Selectivity Index
Oxadiazole DerivativePfNF540.0341526

This suggests that the oxadiazole moiety contributes significantly to the antimalarial efficacy of compounds in this category .

Other Biological Activities

Beyond anticancer and antimalarial effects, compounds containing the oxadiazole ring have been reported to exhibit various other biological activities:

  • Antioxidant Activity : Demonstrated through DPPH radical scavenging assays.
  • Anti-inflammatory Effects : Shown in carrageenan-induced paw edema models.

These activities are attributed to the ability of oxadiazoles to interact with multiple biological targets .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

  • Synthesis and Evaluation : A recent study synthesized a series of oxadiazole derivatives and evaluated their biological activities against several cancer cell lines and pathogens.
  • Mechanism of Action : Molecular docking studies revealed that these compounds could inhibit critical enzymes involved in cancer proliferation, such as thymidylate synthase and HDAC .

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